An In-depth Technical Guide on the Physicochemical Properties of (1R,2R)-2-(Cyclopropylamino)cyclohexanol
An In-depth Technical Guide on the Physicochemical Properties of (1R,2R)-2-(Cyclopropylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(Cyclopropylamino)cyclohexanol is a chiral amino alcohol of interest in medicinal chemistry and drug development. Its stereospecific configuration and the presence of both a secondary amine and a hydroxyl group make it a versatile scaffold for the synthesis of novel compounds. This technical guide provides a summary of its known and predicted physicochemical properties, detailed experimental protocols for their determination, and a prospective look into its potential biological activities based on structurally related molecules.
Physicochemical Properties
| Property | Value | Method |
| Molecular Formula | C₉H₁₇NO | - |
| Molecular Weight | 155.24 g/mol | - |
| CAS Number | 189362-43-4 | - |
| Melting Point | Not available | See Protocol 2.1 |
| Boiling Point | Not available | See Protocol 2.2 |
| Solubility | Not available | See Protocol 2.3 |
| pKa (amine) | Not available | See Protocol 2.4 |
| logP | Not available | See Protocol 2.5 |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies that can be employed to determine the core physicochemical properties of (1R,2R)-2-(Cyclopropylamino)cyclohexanol.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Melting Point Method [1][2][3][4][5]
-
Sample Preparation: A small amount of the crystalline (1R,2R)-2-(Cyclopropylamino)cyclohexanol is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) is used.[2]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, starting from a temperature approximately 20°C below the estimated melting point.[4]
-
The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Boiling Point Determination
For liquid compounds, the boiling point is a characteristic physical property.
Methodology: Thiele Tube Method [6][7][8]
-
Sample Preparation: A small volume (approximately 0.5 mL) of liquid (1R,2R)-2-(Cyclopropylamino)cyclohexanol is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Procedure:
-
The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.
-
As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[6][7]
-
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for its formulation and delivery.
Methodology: Visual "Shake-Flask" Method [9][10][11][12]
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 3, 7.4, 9), ethanol, and n-octanol.
-
Procedure:
-
A small, accurately weighed amount of (1R,2R)-2-(Cyclopropylamino)cyclohexanol (e.g., 1 mg) is placed into a vial.
-
A known volume of the selected solvent (e.g., 1 mL) is added.
-
The vial is sealed and agitated (e.g., on a vortex mixer or shaker) at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The mixture is then visually inspected for the presence of undissolved solid.
-
If the solid has completely dissolved, the compound is considered soluble at that concentration. The experiment can be repeated with increasing concentrations until the saturation point is reached.
-
pKa Determination
The acid dissociation constant (pKa) of the cyclopropylamino group is a key parameter influencing the compound's ionization state at different physiological pH values.
Methodology: Potentiometric Titration [13][14][15]
-
Sample Preparation: A precise amount of (1R,2R)-2-(Cyclopropylamino)cyclohexanol is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).
-
Apparatus: A calibrated pH meter with a combination pH electrode and an automated titrator or a manual burette.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
logP Determination
The logarithm of the partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method with HPLC Quantification [16][17][18]
-
Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Partitioning:
-
A known amount of (1R,2R)-2-(Cyclopropylamino)cyclohexanol is dissolved in the aqueous phase.
-
An equal volume of the saturated n-octanol is added.
-
The mixture is gently agitated for a sufficient time to allow for equilibrium to be established (e.g., 1-2 hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
-
Quantification:
-
A sample is carefully taken from both the aqueous and the n-octanol phases.
-
The concentration of the compound in each phase is determined using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or MS).
-
-
Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)
Synthesis Workflow
While a specific synthesis protocol for (1R,2R)-2-(Cyclopropylamino)cyclohexanol was not found in the reviewed literature, a plausible synthetic route can be conceptualized based on established chemical transformations. A potential approach involves the reductive amination of cyclohexanone.
Caption: Hypothetical synthesis of (1R,2R)-2-(Cyclopropylamino)cyclohexanol.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of (1R,2R)-2-(Cyclopropylamino)cyclohexanol are not currently published. However, the structurally related moiety, (1R,2R)-2-hydroxycyclohexyl]amino, is a key component of ASP0965, a potent and orally active inhibitor of the NLRP3 inflammasome.[19]
The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
Given the structural similarity, it is plausible that (1R,2R)-2-(Cyclopropylamino)cyclohexanol could serve as a valuable building block for the synthesis of novel NLRP3 inflammasome inhibitors or other modulators of inflammatory pathways.
Caption: Potential inhibition of the NLRP3 inflammasome pathway.
Conclusion
(1R,2R)-2-(Cyclopropylamino)cyclohexanol represents a promising chemical entity for the development of novel therapeutics, particularly in the area of inflammatory diseases. While experimental data on its physicochemical properties are lacking, this guide provides a framework of established methodologies for their determination. The synthesis of this compound is feasible through standard organic chemistry techniques, and its structural relationship to known bioactive molecules suggests a high potential for its utility in drug discovery programs. Further research is warranted to fully characterize this compound and explore its therapeutic applications.
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